Anhídrido isobutírico

Descripción general

Descripción

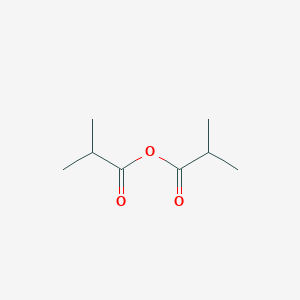

Isobutyric anhydride is an organic compound with the chemical formula C₈H₁₄O₃ . It is an acyclic carboxylic anhydride derived from isobutyric acid. This compound is a colorless liquid with a strong, pungent odor and is primarily used as an acylating agent in organic synthesis .

Aplicaciones Científicas De Investigación

Isobutyric anhydride has a wide range of applications in scientific research:

Chemistry: Used as an acylating agent in the synthesis of various compounds, including esters and dyes.

Biology: Employed in the modification of biomolecules, such as the acylation of monosaccharides.

Medicine: Utilized in the synthesis of pharmaceutical intermediates.

Industry: Applied in the production of cellulose derivatives, such as cellulose isobutyrate and cellulose acetate isobutyrate

Mecanismo De Acción

Target of Action

Isobutyric anhydride, also known as 2-Methylpropionic anhydride, is a derivative of isobutyric acid Isobutyric acid, from which the anhydride is derived, has been shown to interact with the enzyme 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase in pseudomonas fluorescens .

Mode of Action

It is known to react exothermically with water . This reaction can be slow but can become violent when local heating accelerates the rate . Acids can accelerate this reaction with water .

Biochemical Pathways

For isobutyric acid, glucose can enter the central metabolism to produce pyruvate and then isobutyraldehyde, which is converted to isobutyric acid by alcohol dehydrogenase .

Result of Action

It is known to be used in the synthesis of 4-o-isobutyryl derivative via reaction with octyl β-d-glucopyranoside in the presence of c2-symmetric chiral 4-pyrrolidinopyridine as a catalyst .

Action Environment

Isobutyric anhydride is a clear, colorless liquid with an unpleasant, rancid odor . It is miscible in any proportion with most organic solvents . The product hydrates with water and decomposes with alcohol . Environmental factors such as the presence of water, heat, and acids can influence the compound’s action, efficacy, and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isobutyric anhydride can be synthesized by reacting acetic anhydride with isobutyric acid. The reaction involves distilling the acetic acid generated as it is formed. The reactor is initially loaded with a portion of one of the reagents and a portion of the other, ensuring an excess molar ratio relative to the stoichiometry of one of the reagents. The reaction is carried out while adding the remainder of the reagents as the reaction progresses .

Industrial Production Methods: In industrial settings, isobutyric anhydride is produced through a similar process, ensuring high purity by distillation. The overall isobutyric acid to acetic anhydride molar ratio is maintained between 1.5 and 2.2 .

Análisis De Reacciones Químicas

Types of Reactions: Isobutyric anhydride undergoes various chemical reactions, including:

Acylation: It is commonly used as an acylating agent in organic synthesis.

Hydrolysis: It reacts with water to form isobutyric acid.

Esterification: It reacts with alcohols to form esters.

Common Reagents and Conditions:

Acylation: Typically involves the use of catalysts such as 4-pyrrolidinopyridine.

Hydrolysis: Requires water and can be catalyzed by acids or bases.

Esterification: Involves alcohols and may require acid catalysts.

Major Products:

Acylation: Produces acylated derivatives.

Hydrolysis: Produces isobutyric acid.

Esterification: Produces esters such as sucrose acetate isobutyrate

Comparación Con Compuestos Similares

Acetic anhydride: Another acyclic carboxylic anhydride used in similar acylation reactions.

Propionic anhydride: Used in the synthesis of esters and other derivatives.

Butyric anhydride: Employed in the production of various chemical derivatives.

Uniqueness: Isobutyric anhydride is unique due to its branched structure, which imparts different reactivity and physical properties compared to its linear counterparts. This structural difference can influence the selectivity and efficiency of acylation reactions, making it a valuable reagent in specific synthetic applications .

Actividad Biológica

Isobutyric anhydride, a derivative of isobutyric acid, is a colorless liquid with significant biological implications due to its role in various biochemical processes. This article delves into the biological activity of isobutyric anhydride, focusing on its mechanisms of action, effects on cellular processes, and potential health impacts.

Isobutyric anhydride (C8H14O3) is structurally characterized by its anhydride formation from two molecules of isobutyric acid. Its chemical structure allows it to participate in acylation reactions, making it a valuable chemical intermediate in organic synthesis.

Mechanisms of Biological Activity

-

Lysine Isobutyrylation :

- Isobutyric anhydride is involved in the post-translational modification known as lysine isobutyrylation (Kibu). This modification affects histone proteins and plays a crucial role in regulating gene expression and chromatin dynamics. Research has demonstrated that lysine isobutyrylation competes with acetylation, leading to distinct biological outcomes .

- The enzyme p300 has been identified as a histone acetyltransferase that also exhibits lysine isobutyryltransferase activity, suggesting that isobutyric anhydride can influence epigenetic regulation through Kibu .

-

Gene Expression Regulation :

- RNA sequencing studies indicate that isobutyrate (derived from isobutyric acid) significantly alters the expression of genes linked to essential biological pathways, including metabolism and cell signaling . This highlights the potential for isobutyric anhydride to influence cellular functions through modulation of gene expression.

- Toxicological Effects :

Case Study 1: Histone Modification

A study published in Nucleic Acids Research identified lysine isobutyrylation as a novel histone modification. The research utilized biochemical assays and X-ray crystallography to elucidate the structural basis for HAT1's interaction with isobutyryl-CoA, revealing insights into how this modification regulates gene expression and cellular physiology .

Case Study 2: Toxicological Assessment

Research conducted by the New Jersey Department of Health assessed the health hazards associated with isobutyric anhydride. Findings indicated that while acute effects include respiratory issues and skin irritation, long-term effects remain largely untested. Notably, no cancer-related risks were identified based on available data .

| Property | Value |

|---|---|

| Molecular Formula | C8H14O3 |

| Melting Point | -53.5 °C |

| Boiling Point | 181.5 °C |

| Density | 0.9535 g/mL |

| Vapor Pressure | 5 hPa (at 50°C) |

| Solubility in Water | 16030 mg/L |

Table 2: Biological Effects of Isobutyric Anhydride

| Effect Type | Acute Effects | Chronic Effects |

|---|---|---|

| Respiratory | Irritation of nose and throat | Not well-studied |

| Skin | Irritation and burns | Not well-studied |

| Reproductive | No evidence of toxicity | Not well-studied |

| Mutagenicity | Negative in bacterial tests | No evidence found |

Propiedades

IUPAC Name |

2-methylpropanoyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSACYLWPPQLVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Record name | ISOBUTYRIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026609 | |

| Record name | Isobutyric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyric anhydride appears as a colorless liquid. Burns skin and eyes. Vapors are heavier than air., Liquid, Colorless liquid; [CHEMINFO] | |

| Record name | ISOBUTYRIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, 2-methyl-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyric anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

181.5 °C @ 734 MM HG | |

| Record name | 2-METHYLPROPANOIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

139 °F (NFPA, 2010), 59.4 °C, 139 °F | |

| Record name | ISOBUTYRIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyric anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPROPANOIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALL PROP IN ETHER | |

| Record name | 2-METHYLPROPANOIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9535 @ 20 °C/4 °C | |

| Record name | 2-METHYLPROPANOIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.5 [mmHg] | |

| Record name | Isobutyric anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LIQUID | |

CAS No. |

97-72-3 | |

| Record name | ISOBUTYRIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropanoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYRIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N85A80FJDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLPROPANOIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isobutyric Acid Anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-53.5 °C | |

| Record name | 2-METHYLPROPANOIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Isobutyric anhydride is characterized by the following:

- Spectroscopic data: Characterization often involves Infrared (IR), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR spectroscopy. [, ]

ANone: Isobutyric anhydride is widely employed as an acylating agent, primarily for introducing isobutyryl groups into target molecules. Major applications include:

- Protection of alcohols and amines: It readily reacts with alcohols and amines to form the corresponding isobutyrate esters and isobutyramides, respectively. These protecting groups are relatively stable under various reaction conditions and can be selectively removed when desired. [, , , ]

- Synthesis of pharmaceuticals and fine chemicals: It serves as a crucial reagent in the preparation of various pharmaceuticals and bioactive compounds, such as the antiviral drug Molnupiravir, and PCSK9 inhibitors. [, ]

- Polymer chemistry: Isobutyric anhydride is used in the synthesis of polymers, particularly as a monomer in the production of methacrylic isobutyric anhydride for specific applications in material science. []

A: The steric hindrance imposed by the two isopropyl groups in isobutyric anhydride influences its reactivity, making it less reactive than less hindered anhydrides like acetic anhydride. This can be advantageous in reactions where chemoselectivity is desired, favoring the reaction with more reactive functional groups over less reactive ones. [, ]

A: Isobutyric anhydride is frequently employed as an acylating agent in kinetic resolution of racemic alcohols. In the presence of chiral catalysts, such as isothioureas, chiral DMAP derivatives, or chiral phosphines, it reacts preferentially with one enantiomer of the alcohol, resulting in the formation of an enantioenriched ester and leaving the unreacted alcohol in enriched enantiomeric purity. This strategy is particularly valuable for obtaining enantiopure alcohols and their derivatives, which are essential building blocks in asymmetric synthesis. [, , , , , , , , , , ]

A: Research has shown that the acylation of octyl β-D-glucopyranoside with isobutyric anhydride in the presence of specific chiral 4-pyrrolidinopyridine catalysts leads to remarkable regioselectivity. Depending on the catalyst structure, the reaction can be directed to favor either the 4-O-acylated or the 6-O-acylated derivative as the major product. This highlights the ability to fine-tune the regioselectivity of acylation reactions by careful catalyst selection. [, ]

ANone: Yes, computational chemistry plays a significant role in understanding the reactivity and selectivity of isobutyric anhydride in various transformations.

- Reaction mechanism elucidation: Density Functional Theory (DFT) calculations have been instrumental in unraveling the detailed mechanism of acyl transfer reactions catalyzed by various nucleophilic catalysts, including DMAP and its derivatives, in the presence of isobutyric anhydride. [, ]

- Catalyst design and optimization: Computational studies enable the prediction of catalytic activity and enantioselectivity based on the calculated energies of transition states and intermediates. This has led to the design of novel, more efficient catalysts for kinetic resolution reactions, as exemplified by the development of chiral DMAP derivatives with improved selectivity for the kinetic resolution of secondary alcohols. []

ANone: Isobutyric anhydride is a flammable liquid and should be handled with appropriate precautions:

ANone: While specific information about the environmental impact of isobutyric anhydride is limited in the provided research, it is known to hydrolyze in water to form isobutyric acid. The environmental fate and effects of isobutyric anhydride and its hydrolysis product should be assessed following established ecotoxicological testing guidelines.

ANone: Yes, depending on the specific application, alternative acylating agents can be considered:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.